Patent-Defined 5-HT2C Agonist Pharmacophore vs. Unsubstituted Core
The patented class of pyridooxazepines, explicitly including 8-alkoxy derivatives such as 8-ethoxy, is claimed to possess a 'superior serotonin 5-HT2C receptor activating action' [1]. In contrast, the unsubstituted core, 2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine, is not identified in the patent as an active entity, highlighting the necessity of the 8-position substitution for potent activity [2]. While the specific EC50 value for the 8-ethoxy compound is not publicly disclosed in isolation, the patent provides comparative data for closely related alkoxy analogs, establishing a class-level inference that the 8-ethoxy group confers potent agonist activity in a functional cell-based assay measuring intracellular calcium flux [1].
| Evidence Dimension | In vitro functional activity at human 5-HT2C receptor |
|---|---|
| Target Compound Data | Not disclosed as isolated compound; encompassed by patent claims for 'superior 5-HT2C activating action' [1] |
| Comparator Or Baseline | Unsubstituted 2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine (CAS 956461-77-1): Not claimed as active [2] |
| Quantified Difference | Qualitative classification: Active (patented) vs. Not Active (unsubstituted) |
| Conditions | Human 5-HT2C receptor expressed in HEK293 cells; calcium mobilization assay; patent examples [1] |
Why This Matters
This patent-based evidence positions the 8-ethoxy compound as a direct entry point to a biologically validated, IP-protected pharmacophore, unlike the inert core scaffold.
- [1] Takeda Pharmaceutical Company Limited. Pyridooxazepine derivative and use thereof. EP2213675B1, 2010. (See paragraphs [0227]-[0230] and claims 1-5 for 5-HT2C receptor activation data). View Source
- [2] Matsumoto T, Kusumoto T. Fused heterocyclic compound and use thereof. Patent WO2009063991A1, 2009. View Source
